molecular formula C29H40O B14239552 1-(9H-Fluoren-2-YL)hexadecan-1-one CAS No. 391879-29-1

1-(9H-Fluoren-2-YL)hexadecan-1-one

Cat. No.: B14239552
CAS No.: 391879-29-1
M. Wt: 404.6 g/mol
InChI Key: FOAOIJPFUKAEET-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-2-YL)hexadecan-1-one is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons that consist of a fluorene core, which is a tricyclic structure with two benzene rings fused to a central cyclopentane ring. This compound is characterized by the presence of a hexadecanone chain attached to the fluorene core at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-2-YL)hexadecan-1-one typically involves the reaction of 9H-fluorene with a hexadecanone derivative. One common method is the Friedel-Crafts acylation reaction, where 9H-fluorene is reacted with hexadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-2-YL)hexadecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(9H-Fluoren-2-YL)hexadecan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-2-YL)hexadecan-1-one depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, binding to specific proteins or nucleic acids. The fluorene core can also participate in π-π stacking interactions, which can influence its binding affinity and specificity . The hexadecanone chain may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

1-(9H-Fluoren-2-YL)hexadecan-1-one can be compared with other fluorenes and their derivatives, such as:

    2-(9H-Fluoren-2-YL)ethyl acetate: Similar in structure but with an ethyl acetate group instead of a hexadecanone chain.

    9H-Fluoren-2-ylmethanol: Contains a hydroxymethyl group instead of a hexadecanone chain.

    2-(9H-Fluoren-2-YL)benzoic acid: Features a benzoic acid group instead of a hexadecanone chain.

The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly in solution .

Properties

CAS No.

391879-29-1

Molecular Formula

C29H40O

Molecular Weight

404.6 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)hexadecan-1-one

InChI

InChI=1S/C29H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(30)25-20-21-28-26(23-25)22-24-17-15-16-18-27(24)28/h15-18,20-21,23H,2-14,19,22H2,1H3

InChI Key

FOAOIJPFUKAEET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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